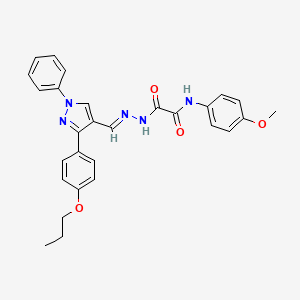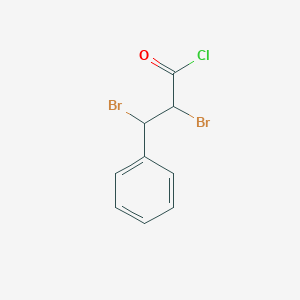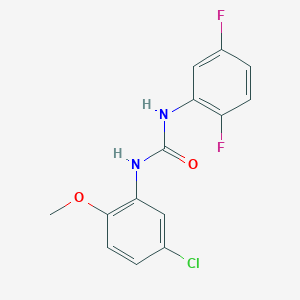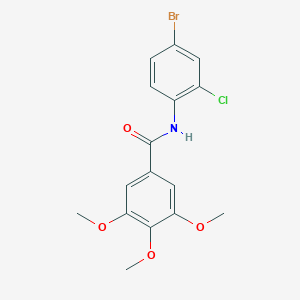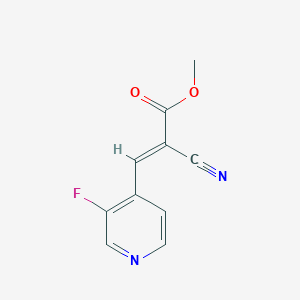
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is a chemical compound with the molecular formula C9H5FN2O2 It is known for its unique structure, which includes a cyano group, a fluoro-substituted pyridine ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluoro-substituted pyridine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects in various applications. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(3-chloro-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methyl-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methoxy-4-pyridinyl)-2-propenoate
Uniqueness
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is unique due to the presence of the fluoro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to specific targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
853347-81-6 |
|---|---|
Molekularformel |
C10H7FN2O2 |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-(3-fluoropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7FN2O2/c1-15-10(14)8(5-12)4-7-2-3-13-6-9(7)11/h2-4,6H,1H3/b8-4+ |
InChI-Schlüssel |
DLMSOYGLBVLYQH-XBXARRHUSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=C(C=NC=C1)F)/C#N |
Kanonische SMILES |
COC(=O)C(=CC1=C(C=NC=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


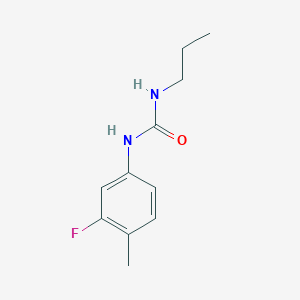
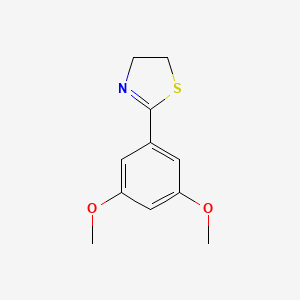
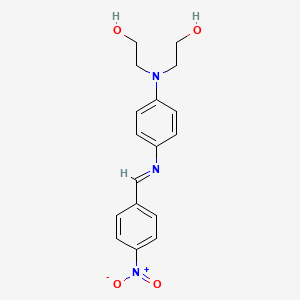
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
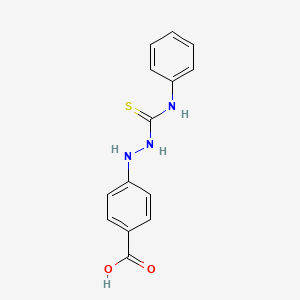
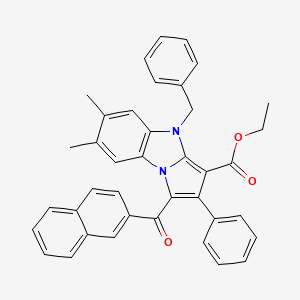
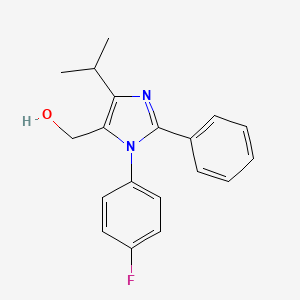

![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
